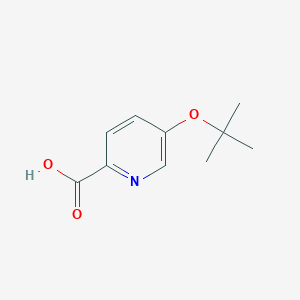

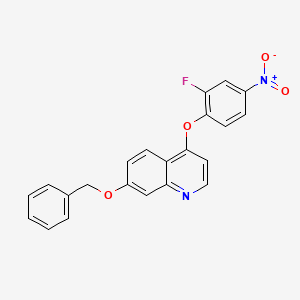

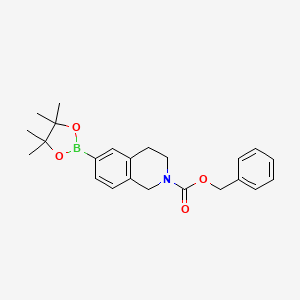

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline

Übersicht

Beschreibung

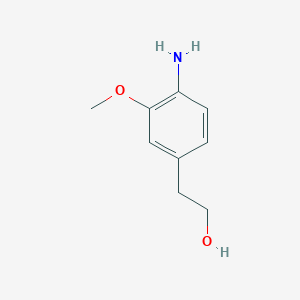

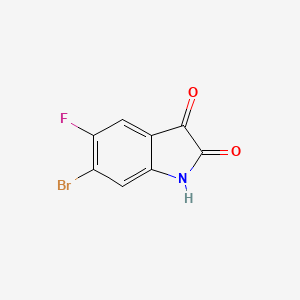

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (BFNPQ) is an organic compound belonging to the quinoline family. It is an important compound in the field of organic synthesis, as it is a versatile intermediate for the preparation of various organic compounds. BFNPQ is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties : Quinoline derivatives have been synthesized and studied for their photophysical behaviors. These compounds exhibit unique absorption and emission properties in various solvents, demonstrating potential applications in fluorescence spectroscopy and materials science (Padalkar & Sekar, 2014).

Dye Synthesis : Quinoline derivatives, including those similar to the compound , have been utilized in the synthesis of azoic dyes. These dyes are evaluated for their color and fastness properties, indicating their usefulness in the textile industry (Krishnan & Seshadri, 1986).

Anticancer Activity : Some quinoline derivatives have shown significant anticancer activity. These compounds have been tested against various carcinoma cell lines and have shown potential as novel anticancer agents. Their interactions with biological targets such as the hTopoIIα enzyme have also been explored (Bhatt, Agrawal, & Patel, 2015).

Synthesis Optimization : The synthesis of 3-(aryloxy)quinoline derivatives, including compounds structurally similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, has been optimized. These studies focus on reaction conditions to achieve higher yields and efficient production, which is crucial for industrial applications (Khan, El-Gamal, & Oh, 2013).

Bioimaging Applications : Quinoline derivatives have been developed for bioimaging purposes, specifically for detecting biomolecules like cysteine in living cells. These compounds exhibit fluorescence turn-on sensing mechanisms, making them valuable tools in biological and medical research (Muthusamy et al., 2021).

Corrosion Inhibition : Quinoline and its derivatives, including compounds similar to 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline, are known for their anticorrosive properties. They are used as corrosion inhibitors due to their ability to form stable chelating complexes with metallic surfaces (Verma, Quraishi, & Ebenso, 2020).

Eigenschaften

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O4/c23-19-12-16(25(26)27)6-9-22(19)29-21-10-11-24-20-13-17(7-8-18(20)21)28-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGDNTOCJTWYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)OC4=C(C=C(C=C4)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

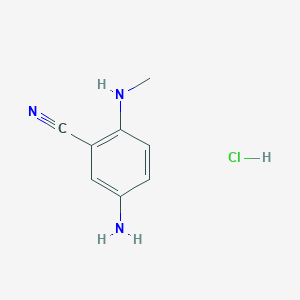

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)